molecular formula C22H18N2O3 B11632412 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B11632412
M. Wt: 358.4 g/mol
InChI Key: MQICLPCZJCMNPB-UHFFFAOYSA-N
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Description

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component condensation of aromatic aldehydes, malononitrile, and 1,3-cyclohexanedione or dimedone. This reaction is often catalyzed by 2-aminopyridine in an alkaline medium . The reaction conditions usually involve refluxing the mixture in ethanol for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antibacterial or anticancer properties, are of interest.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and hydroxy groups on the phenyl ring, along with the nitrile group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C22H18N2O3/c1-2-26-19-11-14(8-10-18(19)25)20-16-9-7-13-5-3-4-6-15(13)21(16)27-22(24)17(20)12-23/h3-11,20,25H,2,24H2,1H3

InChI Key

MQICLPCZJCMNPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)O

Origin of Product

United States

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